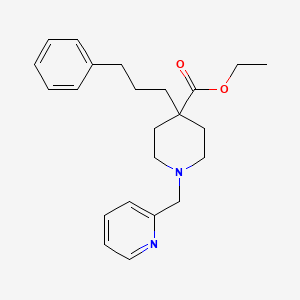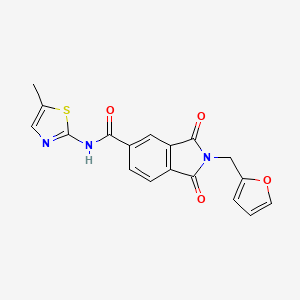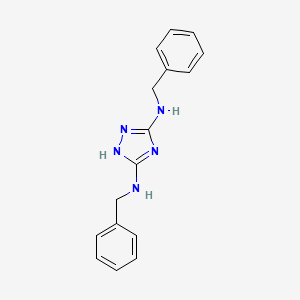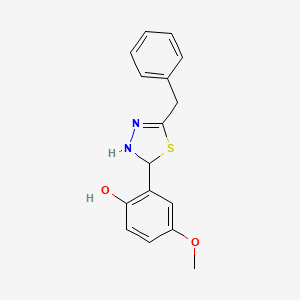
ethyl 4-(3-phenylpropyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-phenylpropyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as EPPP and is a piperidine derivative that has been synthesized through various methods. In
Mécanisme D'action
EPPP exerts its effects through the modulation of dopamine release in the brain. It has been shown to increase the release of dopamine in the striatum, which is a key area involved in motor control and reward processing. EPPP also has the ability to inhibit the reuptake of dopamine, which leads to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
EPPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which leads to improved motor function and reduced symptoms of Parkinson's disease. EPPP has also been shown to inhibit the production of inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
EPPP has a number of advantages for lab experiments, including its ability to modulate dopamine release and inhibit the reuptake of dopamine. However, EPPP has a number of limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are a number of future directions for the study of EPPP. One potential direction is the development of EPPP analogs with improved safety and efficacy profiles. Another direction is the study of EPPP in animal models of neurological and inflammatory disorders to further determine its therapeutic potential. Additionally, further studies are needed to determine the long-term effects of EPPP use and its potential for addiction and abuse.
Méthodes De Synthèse
EPPP can be synthesized through various methods, including the reaction of 4-piperidone hydrochloride with ethyl 4-bromobutyrate in the presence of sodium hydride. Another method involves the reaction of ethyl 4-bromobutyrate with 3-phenylpropylamine in the presence of sodium hydride, followed by the reaction with 2-pyridinemethanol. These methods have been optimized to produce high yields of EPPP with high purity.
Applications De Recherche Scientifique
EPPP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that EPPP has the ability to increase the release of dopamine in the brain, which is a key neurotransmitter involved in these disorders. EPPP has also been studied for its potential use as an analgesic and anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-22(26)23(13-8-11-20-9-4-3-5-10-20)14-17-25(18-15-23)19-21-12-6-7-16-24-21/h3-7,9-10,12,16H,2,8,11,13-15,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXDZNGKUKGCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-phenylpropyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153518.png)




![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)

![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)

![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)